
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, acetamide derivatives are generally synthesized through multi-step chemical reactions including acetylation, esterification, and ester interchange steps.Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically characterized by spectroscopic methods such as IR and MS spectroscopy.Chemical Reactions Analysis
Acetamide derivatives participate in various chemical reactions due to the reactive nature of the acetamide group and the substituents on the phenyl ring.科学的研究の応用
Synthesis and Structural Elucidation
Researchers have focused on synthesizing novel compounds incorporating the 1,3,4-oxadiazole moiety and elucidating their structures through advanced analytical techniques. For example, Li Ying-jun demonstrated the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the use of NMR techniques for structural determination (Li Ying-jun, 2012).
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been a significant area of research. A. Evren et al. synthesized 5-methyl-4-phenyl thiazole derivatives as anticancer agents, demonstrating the role of substituting the thioacetamide group for enhancing antitumor activities (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
Antimicrobial and Hemolytic Activity
The antimicrobial and hemolytic activities of 1,3,4-oxadiazole compounds have also been explored. Samreen Gul et al. prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and assessed their activity against selected microbial species, indicating variable efficacy relative to reference standards (Samreen Gul, Aziz‐ur‐Rehman, M. Abbasi, et al., 2017).
Pharmacological Evaluation
Pharmacological evaluations of 1,3,4-oxadiazole derivatives for various potential actions, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, have been conducted. M. Faheem's study on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives exemplifies this multi-faceted pharmacological exploration (M. Faheem, 2018).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as sulfonamide derivatives conjugated with acetamide fragments, have been found to inhibitdihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Biochemical Pathways
The compound’s action on DHFR affects the tetrahydrofolate synthesis pathway. This pathway is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in DNA synthesis and cell growth .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized primarily by the liver, and excreted via the kidneys .
Result of Action
The inhibition of DHFR by N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide leads to a decrease in DNA synthesis and cell growth. This can result in the death of rapidly dividing cells, such as cancer cells or microbial cells, thereby exhibiting anticancer and antimicrobial effects .
特性
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(16-11)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXMJHQTZUYMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

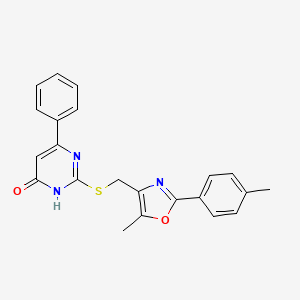
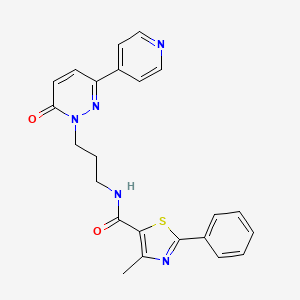
![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)
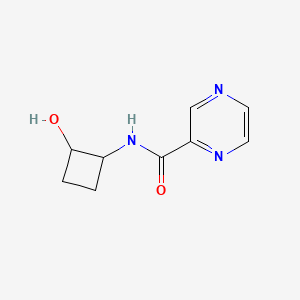
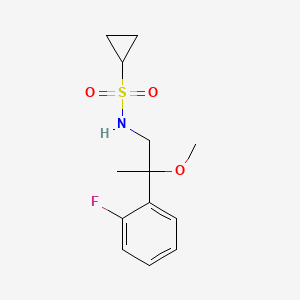
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)
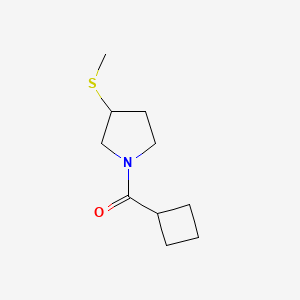
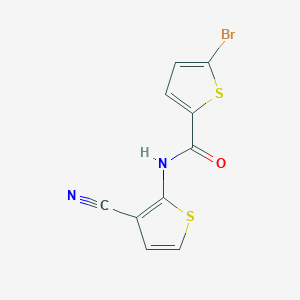
![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)
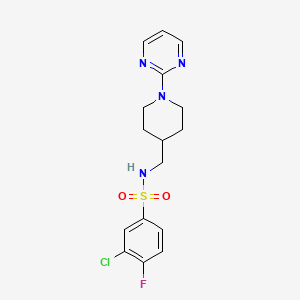
![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)
![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)
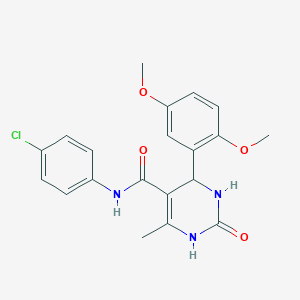
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)